![molecular formula C22H28O2 B14272103 Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- CAS No. 163748-41-2](/img/structure/B14272103.png)
Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.2863 g/mol . It is also known by several other names, including Phenol, 4,4’-isopropylidenedi-, p,p’-Isopropylidenebisphenol, and Bisphenol A . This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
The synthesis of Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- typically involves the condensation of phenol with acetone in the presence of an acid catalyst . The reaction conditions include maintaining a temperature range of 60-70°C and using a strong acid such as hydrochloric acid or sulfuric acid as the catalyst . Industrial production methods often involve continuous processes with stringent control over reaction parameters to ensure high yield and purity .
化学反応の分析
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- has a wide range of scientific research applications:
作用機序
The mechanism of action of Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal functions . This interaction can lead to altered gene expression and cellular responses, contributing to its endocrine-disrupting effects .
類似化合物との比較
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- is often compared with other similar compounds, such as:
Bisphenol S (BPS): Similar in structure but with a sulfone group instead of an isopropylidene group.
Bisphenol F (BPF): Contains a methylene bridge instead of an isopropylidene bridge.
Bisphenol AF (BPAF): Has a fluorinated isopropylidene group.
These compounds share similar chemical properties but differ in their specific applications and potential health effects .
特性
CAS番号 |
163748-41-2 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
4-[5-(4-hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-15(2)20-12-13-22(3,17-6-10-19(24)11-7-17)14-21(20)16-4-8-18(23)9-5-16/h4-11,15,20-21,23-24H,12-14H2,1-3H3 |
InChIキー |
IFXCFXBIEFACDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


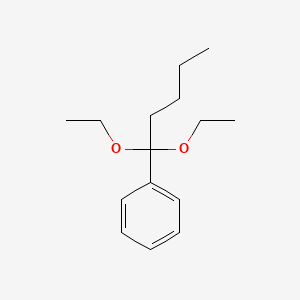
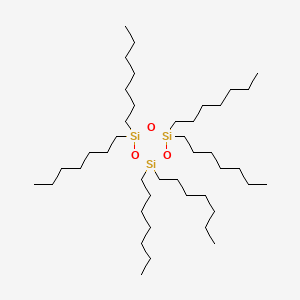
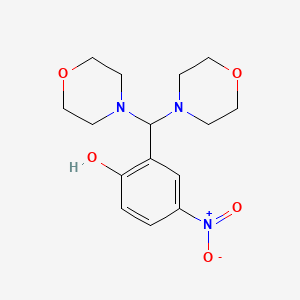
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
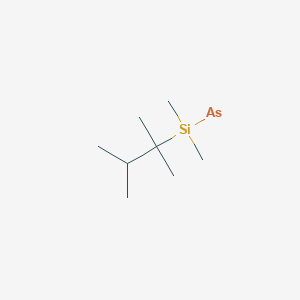

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

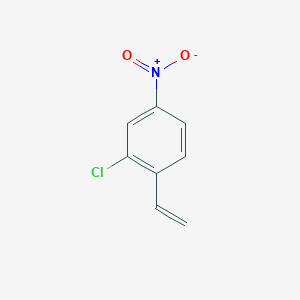
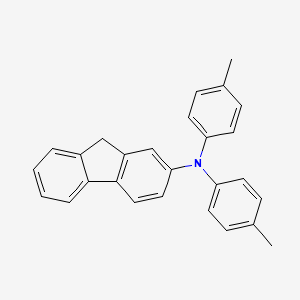
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
